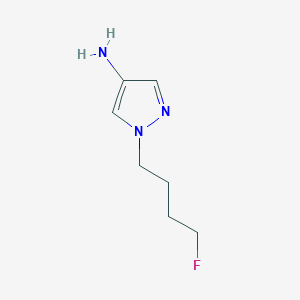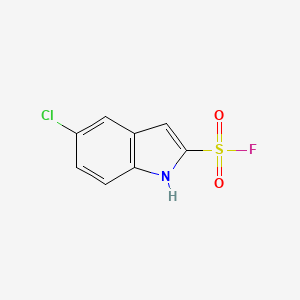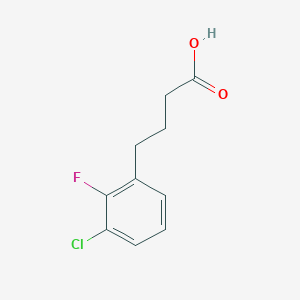
1-(4-fluorobutyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobutyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorobutyl group at the 1-position and an amine group at the 4-position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobutyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobutylamine with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where 4-fluorobutylamine reacts with a halogenated pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorobutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The fluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups into the pyrazole ring.
Applications De Recherche Scientifique
1-(4-Fluorobutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobutyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-Fluorobutyl acetate
- 4-Fluorobutyl bromide
- 4-Fluorobutyl chloride
Comparison: 1-(4-Fluorobutyl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the fluorobutyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while 4-fluorobutyl acetate and 4-fluorobutyl bromide are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and materials science due to its unique structure and reactivity.
Propriétés
Formule moléculaire |
C7H12FN3 |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
1-(4-fluorobutyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H12FN3/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4,9H2 |
Clé InChI |
QEVPMLUBCRPWMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCCCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)





![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)



![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)


